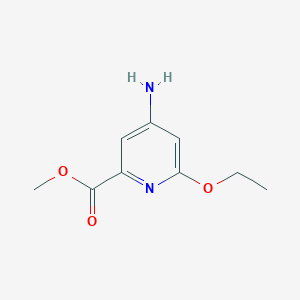

Methyl 4-amino-6-ethoxypicolinate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-amino-6-ethoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-8-5-6(10)4-7(11-8)9(12)13-2/h4-5H,3H2,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWIZRWXSOJODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468987 | |

| Record name | Methyl 4-amino-6-ethoxypicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894803-87-3 | |

| Record name | Methyl 4-amino-6-ethoxypicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-6-ethoxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-6-ethoxypicolinate is a key heterocyclic building block in medicinal chemistry. Its substituted pyridine core is a prevalent motif in numerous pharmacologically active compounds, valued for its ability to engage in a variety of biological interactions. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this valuable compound, offering detailed experimental protocols and insights into the chemical principles underpinning each transformation. The synthesis is designed to be robust and scalable, addressing the needs of both academic research and industrial drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of Methyl 4-amino-6-ethoxypicolinate can be strategically approached in a multi-step sequence commencing from readily available starting materials. The core of this strategy involves the sequential functionalization of a pyridine ring to introduce the requisite amino, ethoxy, and methyl ester groups in the desired 4, 6, and 2 positions, respectively. The proposed pathway prioritizes regioselectivity and high-yielding transformations.

Part 1: Synthesis of the Key Intermediate: 4-Aminopicolinic Acid

The initial phase of the synthesis focuses on the preparation of 4-aminopicolinic acid, a crucial intermediate. This is achieved through a two-step process starting from picolinic acid N-oxide.

Step 1.1: Nitration of Picolinic Acid N-oxide to 4-Nitropicolinic Acid N-oxide

The first step involves the regioselective nitration of picolinic acid N-oxide. The N-oxide functionality is key to directing the incoming nitro group to the 4-position of the pyridine ring.

Causality Behind Experimental Choices: The use of a mixture of fuming nitric acid and concentrated sulfuric acid provides the highly electrophilic nitronium ion (NO₂⁺) necessary for the electrophilic aromatic substitution. The pyridine N-oxide is activated towards electrophilic attack at the 4-position due to resonance effects.

Experimental Protocol:

-

In a flask equipped with a stirrer and a cooling bath, carefully add picolinic acid N-oxide (1 equivalent) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the reaction temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to yield 4-nitropicolinic acid N-oxide[1][2].

Step 1.2: Reduction of 4-Nitropicolinic Acid N-oxide to 4-Aminopicolinic Acid

The subsequent step involves the reduction of the nitro group to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality Behind Experimental Choices: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups to amines using hydrogen gas. The reaction is typically carried out in a protic solvent like acetic acid to facilitate the reaction.

Experimental Protocol:

-

Suspend 4-nitropicolinic acid N-oxide (1 equivalent) in glacial acetic acid.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-60 psi).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain 4-aminopicolinic acid[1].

Part 2: Functionalization of the Pyridine Core

With the 4-amino group in place, the next stage focuses on introducing the 6-ethoxy substituent. This is achieved via a chlorination and subsequent nucleophilic aromatic substitution.

Step 2.1: Chlorination of 4-Aminopicolinic Acid to 4-Amino-6-chloropicolinic Acid

Selective chlorination at the 6-position is a critical step. This transformation can be challenging due to the presence of the activating amino group. A plausible approach involves the use of a chlorinating agent such as phosphorus oxychloride.

Causality Behind Experimental Choices: Phosphorus oxychloride (POCl₃) is a common reagent for the conversion of hydroxypyridines (or their tautomeric pyridones) to chloropyridines. It is postulated that the 4-aminopicolinic acid exists in equilibrium with its pyridone tautomer, which can then be chlorinated.

Experimental Protocol (Proposed):

-

Carefully heat a mixture of 4-aminopicolinic acid (1 equivalent) and phosphorus oxychloride (excess) at reflux.

-

The reaction progress should be monitored by TLC or LC-MS.

-

After completion, the excess phosphorus oxychloride is carefully quenched by pouring the reaction mixture onto ice.

-

The pH is adjusted with a base to precipitate the product.

-

The crude 4-amino-6-chloropicolinic acid is filtered, washed, and dried.

Note: This step is proposed based on established chemical principles for similar transformations. Optimization of reaction conditions may be necessary.

Step 2.2: Esterification to Methyl 4-Amino-6-chloropicolinate

To facilitate the subsequent nucleophilic substitution and for the final product, the carboxylic acid is esterified.

Causality Behind Experimental Choices: Fischer-Speier esterification, using methanol in the presence of a catalytic amount of strong acid (like sulfuric acid), is a standard and effective method for converting carboxylic acids to their corresponding methyl esters.

Experimental Protocol:

-

Suspend 4-amino-6-chloropicolinic acid (1 equivalent) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux until the reaction is complete.

-

Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 4-amino-6-chloropicolinate[1].

Step 2.3: Nucleophilic Aromatic Substitution to Methyl 4-Amino-6-ethoxypicolinate

The final step in the core synthesis is the displacement of the chlorine atom with an ethoxy group.

Causality Behind Experimental Choices: The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic attack by a strong nucleophile like sodium ethoxide. The reaction is driven by the formation of a stable Meisenheimer-like intermediate. The reaction is typically performed in ethanol, which serves as both the solvent and the source of the ethoxide.

Experimental Protocol:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol.

-

Add methyl 4-amino-6-chloropicolinate (1 equivalent) to the sodium ethoxide solution.

-

Heat the reaction mixture at reflux and monitor the progress by TLC or LC-MS.

-

After completion, cool the mixture and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure Methyl 4-amino-6-ethoxypicolinate.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for Methyl 4-amino-6-ethoxypicolinate.

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Typical Yield (%) |

| 1.1 | 4-Nitropicolinic Acid N-oxide | Picolinic Acid N-oxide | HNO₃, H₂SO₄ | 70-80 |

| 1.2 | 4-Aminopicolinic Acid | 4-Nitropicolinic Acid N-oxide | H₂, Pd/C | 85-95 |

| 2.1 | 4-Amino-6-chloropicolinic Acid | 4-Aminopicolinic Acid | POCl₃ | 60-70 (estimated) |

| 2.2 | Methyl 4-Amino-6-chloropicolinate | 4-Amino-6-chloropicolinic Acid | MeOH, H₂SO₄ | 80-90 |

| 2.3 | Methyl 4-amino-6-ethoxypicolinate | Methyl 4-Amino-6-chloropicolinate | NaOEt, EtOH | 75-85 |

Yields are approximate and may vary depending on reaction scale and optimization.

Conclusion

This technical guide outlines a logical and practical synthetic route for the preparation of Methyl 4-amino-6-ethoxypicolinate. By leveraging established and reliable chemical transformations, this pathway provides a solid foundation for researchers and drug development professionals to access this important heterocyclic building block. The detailed protocols and explanations of the underlying chemical principles are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific needs. As with any chemical synthesis, appropriate safety precautions and experimental diligence are paramount for successful and safe execution.

References

- Bawa, R. A., & Yousif, E. (2012). Synthesis of Some Aminopicolinic Acids.

- Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268.

- Improved synthesis of 4-amino-6-(heterocyclic)

- Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). Organic Syntheses Procedure.

Sources

An In-depth Technical Guide to Methyl 4-amino-6-ethoxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Aminopicolinate Scaffold

The 4-aminopicolinate scaffold is a privileged heterocyclic motif that has garnered significant attention in both agrochemical and medicinal chemistry. Its inherent structural features, including the pyridine ring, an amino group, and an ester functionality, provide a versatile platform for developing compounds with a wide range of biological activities. These derivatives have been successfully commercialized as potent herbicides and are increasingly being explored as valuable intermediates and final drug candidates in pharmaceutical research.[1] The strategic placement of substituents on the picolinate ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in the drug discovery and development process. This guide focuses on a specific, yet important, member of this class: Methyl 4-amino-6-ethoxypicolinate.

Core Compound Profile: Methyl 4-amino-6-ethoxypicolinate

Methyl 4-amino-6-ethoxypicolinate is a substituted pyridine derivative with the Chemical Abstracts Service (CAS) registry number 894803-87-3 . Its structure is characterized by a pyridine ring with a methyl ester at the 2-position, an amino group at the 4-position, and an ethoxy group at the 6-position. The presence of the ethoxy group, as opposed to the more common methoxy or chloro substituents, can offer distinct advantages in terms of metabolic stability and cellular permeability, making it an attractive building block for novel therapeutic agents.

Chemical Structure

Caption: Chemical structure of Methyl 4-amino-6-ethoxypicolinate.

Physicochemical Properties

While specific experimental data for Methyl 4-amino-6-ethoxypicolinate is not widely published, we can infer its general properties. For a more concrete dataset, the properties of the closely related analog, Methyl 4-amino-6-methoxypicolinate (CAS: 1443759-42-9), are presented below. It is a common practice in medicinal chemistry to use such analogs for preliminary assessment, with the understanding that the ethyl group in the target compound will slightly increase lipophilicity and molecular weight compared to the methyl group in the analog.

| Property | Value (for Methyl 4-amino-6-methoxypicolinate) |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| Appearance | Solid (predicted) |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light |

Synthesis of 4-Aminopicolinate Scaffolds: A Generalized Protocol

Synthetic Workflow

Caption: Generalized synthetic workflow for 4-aminopicolinates.

Step-by-Step Experimental Protocol (Adapted from a general procedure for Methyl 4-aminopicolinate)

This protocol describes a two-step synthesis starting from a chloro-substituted picolinate.[2]

Step 1: Azidation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Methyl 4-amino-6-chloropicolinate (1.0 eq) and sodium azide (1.2 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.1 M).

-

Heating: Heat the reaction mixture to 100°C and stir for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Remove the DMF under reduced pressure.

-

Extraction: Dilute the residue with water and extract the product into ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude azido intermediate.

Step 2: Hydrogenation

-

Catalyst and Solvent: Dissolve the crude azido intermediate in ethanol in a suitable hydrogenation vessel. Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: Subject the mixture to hydrogenation at atmospheric pressure with vigorous stirring for 3 hours.

-

Filtration: Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent in vacuo. The resulting residue can be purified by crystallization from a suitable solvent system (e.g., ether) to afford the final product, Methyl 4-aminopicolinate.

Note on the Synthesis of the Ethoxy Derivative: To synthesize Methyl 4-amino-6-ethoxypicolinate, a plausible starting material would be a di-halogenated picolinate, where one halogen is selectively displaced by ethoxide, followed by amination. Alternatively, a nucleophilic aromatic substitution on a 6-chloro or 6-bromo-4-nitropicolinate with sodium ethoxide, followed by reduction of the nitro group, could be a viable route.

Applications in Research and Drug Discovery

The 4-aminopicolinate scaffold is a key building block in the development of various biologically active molecules. Its utility spans from crop protection to human therapeutics.

Herbicidal Activity

Derivatives of 4-aminopicolinates are well-established as potent herbicides.[3] They often act by mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately the death of susceptible plant species. The specific substitution pattern on the picolinate ring is crucial for their herbicidal activity and selectivity.

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, the 4-aminopicolinate core serves as a versatile template for the design of novel therapeutic agents. The amino group provides a key interaction point with biological targets and a handle for further chemical modification.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The 4-aminopicolinate scaffold can be elaborated to target specific kinases involved in cancer and inflammatory diseases.

-

Antiviral and Antimicrobial Agents: The nitrogen-containing heterocyclic structure is a common motif in antiviral and antibacterial compounds. 4-aminopicolinate derivatives are being investigated for their potential in these therapeutic areas.

-

Metabolic Disorders: There is growing interest in this scaffold for the development of treatments for metabolic diseases such as diabetes.

The broader class of 4-amino-substituted nitrogen heterocycles, such as 4-aminoquinolines and 4-aminoquinazolines, has a rich history in drug discovery, with applications as antimalarial, anticancer, and anti-inflammatory agents.[4][5][6] This body of research provides a strong rationale for the continued exploration of 4-aminopicolinate derivatives in the search for new medicines.

Safety, Handling, and Storage

As a dedicated Safety Data Sheet (SDS) for Methyl 4-amino-6-ethoxypicolinate is not publicly available, a conservative approach to handling is recommended, based on the known hazards of similar amino-pyridine derivatives. The following precautions are advised:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7][8][9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Storage at 2-8°C under an inert atmosphere is recommended for long-term stability.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

Methyl 4-amino-6-ethoxypicolinate represents a valuable, yet underexplored, building block for chemical synthesis. Its structural features suggest significant potential for the development of novel compounds in both the agrochemical and pharmaceutical industries. While detailed public data on this specific molecule is limited, this guide provides a comprehensive overview based on its known CAS number, inferred properties from close analogs, and established synthetic methodologies for the 4-aminopicolinate class. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the promising applications of this and related compounds.

References

- (Time in Northern Division, IN). Google Search. Retrieved January 26, 2026.

-

PrepChem. (n.d.). Synthesis of methyl 4-aminopicolinate. Retrieved January 26, 2026, from [Link]

-

(n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates.

-

MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.

- Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process.

-

ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved January 26, 2026, from [Link]

-

Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved January 26, 2026, from [Link]

-

PMC. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Retrieved January 26, 2026, from [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved January 26, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved January 26, 2026, from [Link]

-

NIH. (n.d.). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Retrieved January 26, 2026, from [Link]

Sources

- 1. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents [patents.google.com]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. carlroth.com [carlroth.com]

The Unseen Pillar: A Technical Guide to the Discovery and Synthesis of Methyl 4-amino-6-ethoxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-6-ethoxypicolinate stands as a pivotal, yet often unheralded, intermediate in the synthesis of modern agrochemicals. This technical guide provides an in-depth exploration of its discovery, history, and synthesis. While not a commercial end-product, its emergence is intrinsically linked to the development of the arylpicolinate class of herbicides. This document will detail the synthetic pathways to this key building block, offering insights into the chemical logic and experimental considerations that underpin its production. By understanding the journey of this intermediate, researchers and development professionals can gain a deeper appreciation for the intricate chemical scaffolding that supports contemporary crop protection solutions.

Introduction: The Significance of a Versatile Intermediate

In the landscape of modern agrochemical development, the final active ingredient often takes center stage. However, the journey from conceptualization to a commercial product is paved with a series of crucial, often complex, chemical intermediates. Methyl 4-amino-6-ethoxypicolinate is a prime example of such a cornerstone molecule. It serves as a key building block in the synthesis of a new generation of synthetic auxin herbicides, specifically the arylpicolinates.[1] These herbicides have gained prominence for their efficacy at low use rates and their ability to control a broad spectrum of weeds.

The discovery and development of this intermediate are closely tied to the research and development efforts of companies like Dow AgroSciences (now Corteva Agriscience), which have pioneered the field of picolinate-based herbicides.[2][3] This guide will illuminate the historical context of its emergence and provide a detailed examination of its synthesis, offering a valuable resource for chemists and researchers in the field.

A Legacy of Innovation: The Historical Context of Picolinate Herbicides

The story of Methyl 4-amino-6-ethoxypicolinate is rooted in the broader history of herbicide discovery. The development of synthetic herbicides has been a transformative force in agriculture since the mid-20th century. Early breakthroughs, such as the phenoxyalkanoic acids (e.g., 2,4-D), demonstrated the potential for chemical intervention in weed management.

The picolinic acid family of herbicides emerged as a significant class of plant growth regulators. A notable early example is Picloram (4-amino-3,5,6-trichloropicolinic acid), a highly effective and persistent herbicide.[2] The success of these early picolinates spurred further research into this chemical scaffold, leading to the development of more refined and selective molecules.

The discovery of the sulfonylurea herbicides in the 1970s by DuPont marked a new era of low-dose, high-potency weed control.[4] These compounds act by inhibiting the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. The development of sulfonylurea herbicides highlighted the importance of identifying novel molecular targets and designing highly specific inhibitors.

More recently, research has focused on developing new auxin herbicides with improved environmental profiles and efficacy against resistant weeds. This led to the discovery of the arylpicolinate herbicides by Dow AgroSciences.[1][3] These compounds, including halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), represent a significant advancement in auxin herbicide technology.[1][3] It is within the synthetic routes to these innovative herbicides that Methyl 4-amino-6-ethoxypicolinate finds its critical role.

The Genesis of a Building Block: Postulated Discovery and Importance

While a singular "discovery" moment for Methyl 4-amino-6-ethoxypicolinate is not prominently documented in publicly available literature, its creation was a logical and necessary step in the multi-stage synthesis of the arylpicolinate herbicides. The general structure of these herbicides features a 4-aminopicolinate core coupled with a substituted aryl group at the 6-position.

The inclusion of the 6-ethoxy group is a deliberate chemical design choice. Alkoxy groups, such as ethoxy, can significantly influence the electronic properties and metabolic stability of a molecule. In the context of a herbicide, these modifications can fine-tune its binding affinity to the target protein, its translocation within the plant, and its degradation profile in the environment. The development of a robust and efficient synthesis for this specific intermediate was therefore a critical enabler for the entire arylpicolinate herbicide program.

The Art of the Molecule: Synthesis of Methyl 4-amino-6-ethoxypicolinate

The synthesis of Methyl 4-amino-6-ethoxypicolinate can be approached through several strategic pathways, primarily revolving around the construction and functionalization of the pyridine ring. A logical and commonly employed strategy in heterocyclic chemistry involves a multi-step sequence starting from a readily available pyridine derivative.

A Plausible Synthetic Pathway

A likely and efficient synthetic route to Methyl 4-amino-6-ethoxypicolinate involves the following key transformations:

-

Halogenation of a suitable picolinic acid derivative.

-

Esterification of the carboxylic acid.

-

Amination at the 4-position.

-

Nucleophilic Aromatic Substitution to introduce the 6-ethoxy group.

The following diagram illustrates this conceptual synthetic workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents [patents.google.com]

- 3. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Picolinate Scaffold: A Privileged Motif in Coordination Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The picolinate scaffold, a simple pyridine-2-carboxylic acid, represents a cornerstone in the fields of coordination chemistry and medicinal chemistry. Its inherent chelating properties, arising from the juxtaposition of a nitrogen atom and a carboxylate group, render it a versatile ligand for a vast array of metal ions. This unique structural feature not only dictates the physicochemical properties of its metallic complexes but also underpins a remarkable diversity of biological activities. This technical guide provides a comprehensive exploration of picolinate derivatives, from fundamental synthetic strategies and coordination chemistry to their burgeoning applications in drug development and materials science. We will delve into the mechanistic intricacies of their therapeutic effects, supported by quantitative data and detailed experimental protocols, offering a holistic perspective for researchers aiming to harness the potential of this remarkable chemical entity.

The Picolinate Core: Synthesis and Functionalization

The picolinate framework serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[1] Its derivatives have been explored for various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory conditions.[1]

Fundamental Synthetic Routes

The synthesis of picolinate derivatives can be broadly categorized into two main approaches: modification of a pre-existing picolinic acid core and de novo synthesis of the pyridine ring.

1.1.1. Functionalization of Picolinic Acid

A common and straightforward method involves the activation of the carboxylic acid group of picolinic acid to form esters and amides. A general protocol for the synthesis of picolinoyl chloride, a key intermediate, is outlined below.

Experimental Protocol: General Synthesis of Picolinoyl Chloride Hydrochloride

Causality: This protocol utilizes thionyl chloride (SOCl₂) as a chlorinating agent to convert the carboxylic acid of a picolinic acid derivative into a more reactive acid chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent. The resulting picolinoyl chloride is highly reactive and can be readily converted to a variety of esters and amides.

Materials:

-

Picolinic acid derivative

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous diethyl ether

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

To a stirred mixture of the picolinic acid (1 equivalent) and a catalytic amount of DMF, carefully add an excess of thionyl chloride at room temperature.

-

Allow the reaction to proceed until the evolution of gas ceases and the solid picolinic acid has completely dissolved.

-

Remove the excess thionyl chloride under reduced pressure.

-

Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.

-

Filter the crude product, wash with diethyl ether, and dry under a vacuum.

The resulting picolinoyl chloride can then be reacted with a variety of nucleophiles, such as alcohols or amines, to generate a library of picolinate esters and amides.

Experimental Protocol: General Synthesis of Picolinate Esters and Amides

Causality: This protocol demonstrates the nucleophilic acyl substitution reaction where the highly electrophilic carbonyl carbon of the picolinoyl chloride is attacked by a nucleophile (an alcohol or an amine). Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Materials:

-

Picolinoyl chloride hydrochloride

-

Desired alcohol or amine (1 equivalent)

-

Triethylamine (2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Dissolve the picolinoyl chloride hydrochloride in anhydrous THF.

-

Add the desired alcohol or phenol (1 equivalent) and triethylamine (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate in vacuo.

-

The crude ester or amide can be purified by recrystallization or column chromatography.

1.1.2. Multi-component Reactions for Picolinate Synthesis

More complex, functionalized picolinate derivatives can be synthesized using multi-component reactions. These reactions offer a powerful strategy to build molecular complexity in a single step. For instance, a novel method involves a multi-component reaction of 2-oxopropanoic acid or its ester, ammonium acetate, malononitrile, and various aldehydes, catalyzed by a nanoporous heterogeneous catalyst.[2] This approach allows for the efficient synthesis of a diverse range of picolinate and picolinic acid derivatives.[2][3]

Caption: A multi-component approach to synthesizing functionalized picolinates.

The Art of Chelation: Coordination Chemistry of Picolinate Derivatives

Picolinic acid and its derivatives are excellent chelating agents, forming stable complexes with a wide variety of metal ions.[1] The coordination typically occurs in a bidentate fashion through the pyridine nitrogen and the carboxylate oxygen, forming a stable five-membered ring.[4]

Coordination with Transition Metals

Picolinate ligands form stable complexes with numerous transition metals, including chromium, copper, zinc, manganese, cobalt, and nickel.[5] The geometry of these complexes is often a distorted octahedron.[6] The nature of the metal and the substituents on the picolinate ring can significantly influence the physicochemical properties of the resulting complex, such as its stability, solubility, and redox potential.

Table 1: Physicochemical Properties of Selected Metal-Picolinate Complexes

| Metal Ion | Complex | Color | Solubility in Water | Key Physicochemical Feature | Reference |

| Cr(III) | [Cr(pic)₃] | Pinkish-red | Poorly soluble (600 µM at neutral pH) | Inert and stable under ambient conditions | [7] |

| Cu(II) | [Cu(pic)₂] | - | - | Higher in vitro insulinomimetic activity than VO(pa)₂ | [8] |

| Zn(II) | [Zn(pic)₂] | - | - | Enhances absorption of zinc | [9] |

Picolinates in Metal-Organic Frameworks (MOFs)

The rigid structure and chelating ability of picolinate derivatives make them attractive organic linkers for the construction of Metal-Organic Frameworks (MOFs).[10] MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis.[10][11] The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with the organic linker.[11]

Caption: Schematic of the synthesis of a picolinate-based MOF.

Therapeutic Potential: Picolinate Derivatives in Drug Discovery

The picolinate scaffold is a "privileged" structural motif in drug discovery, with numerous derivatives showing promise in various therapeutic areas.[12]

Anticancer Activity

Picolinic acid and its derivatives have demonstrated significant antitumor and anti-angiogenic effects.[13] The proposed mechanisms of action are diverse and often depend on the specific derivative and the type of cancer.

3.1.1. Enzyme Inhibition

Many picolinate derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, some derivatives act as inhibitors of enzymes in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[14][15][16]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by picolinate derivatives.

3.1.2. Chelation and Redox Activity

The ability of picolinates to chelate metal ions is also implicated in their anticancer activity. By sequestering essential metal ions, they can disrupt the function of metalloenzymes crucial for tumor growth.[17] Furthermore, some metal-picolinate complexes can generate reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and apoptosis in cancer cells.[18][19]

Table 2: Anticancer Activity of Selected Picolinate Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Proposed Mechanism of Action | Reference |

| N-methylpicolinamide-4-thiol derivative (6p) | HepG2 (Liver) | <10 | Cytotoxicity | [20] |

| Iridium(III)-picolinate complex | A2780 (Ovarian) | Submicromolar | DNA intercalation, Induction of apoptosis | [18] |

Neuroprotective Effects

Picolinic acid is an endogenous metabolite of L-tryptophan, synthesized via the kynurenine pathway.[17][21][22] It has been shown to possess a wide range of neuroprotective effects.[17][22]

3.2.1. The Kynurenine Pathway and Neuroprotection

The kynurenine pathway produces both neurotoxic (e.g., quinolinic acid) and neuroprotective (e.g., kynurenic acid and picolinic acid) metabolites. Picolinic acid is thought to exert its neuroprotective effects by antagonizing the neurotoxicity of quinolinic acid, although the exact mechanism is still under investigation.[21] It is also suggested that its ability to chelate zinc ions plays a role in its neuroprotective properties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. rjptonline.org [rjptonline.org]

- 15. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemical properties and biotoxicity of several chromium picolinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CN101318929B - Synthesis process for chromium picolinate - Google Patents [patents.google.com]

- 20. US5677461A - Method for producing chromium picolinate complex - Google Patents [patents.google.com]

- 21. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-amino-6-ethoxypicolinate

Prepared by: Senior Application Scientist, Advanced Chemical Analysis Division

Abstract: Methyl 4-amino-6-ethoxypicolinate (CAS No. 894803-87-3) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] As with any novel compound, unequivocal structural confirmation is paramount for its use in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 4-amino-6-ethoxypicolinate, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While direct experimental data for this specific molecule is not widely published, this guide synthesizes data from structurally analogous compounds to present a robust, predictive analysis. Detailed, field-proven protocols for data acquisition are also provided to serve as a standard operating procedure for researchers. This document is intended for chemists, analytical scientists, and drug development professionals requiring a thorough understanding of the structural elucidation of this class of compounds.

Introduction to Methyl 4-amino-6-ethoxypicolinate

Chemical Identity and Structure

Methyl 4-amino-6-ethoxypicolinate is a heterocyclic compound built on a pyridine core. The systematic name, methyl 4-amino-6-ethoxypyridine-2-carboxylate, precisely describes its structure.[1] The pyridine ring is substituted at three positions:

-

An amino group (-NH₂) at position 4.

-

An ethoxy group (-OCH₂CH₃) at position 6.

-

A methyl ester group (-COOCH₃) at position 2.

These functional groups impart specific electronic and chemical properties to the molecule, which in turn give rise to a unique spectroscopic fingerprint.

Molecular Formula: C₉H₁₂N₂O₃[1] Molecular Weight: 196.20 g/mol [1] CAS Number: 894803-87-3[1]

Importance of Spectroscopic Analysis

In any research or drug development pipeline, the synthesis of a target molecule must be followed by rigorous characterization to confirm its identity and purity. Spectroscopic techniques provide a non-destructive way to probe the molecular structure and are indispensable for:

-

Structural Confirmation: Ensuring the synthesized molecule is indeed the intended product.

-

Purity Assessment: Identifying the presence of starting materials, by-products, or residual solvents.

-

Regulatory Compliance: Providing necessary characterization data for patents and regulatory submissions.

This guide will focus on the three most common and powerful techniques for the structural elucidation of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl 4-amino-6-ethoxypicolinate is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The amino group at C4 is a strong electron-donating group, which will shield the aromatic protons, causing them to appear at a relatively upfield (lower ppm) position compared to unsubstituted pyridine.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~6.2-6.4 | Singlet | 1H | H-3 | Shielded by both the C4-NH₂ and C2-ester groups. Expected to be a sharp singlet. |

| ~5.9-6.1 | Singlet | 1H | H-5 | Shielded by both the C4-NH₂ and C6-ethoxy groups. Expected to be a sharp singlet. |

| ~4.5-5.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal due to hydrogen bonding and exchange. |

| ~4.3-4.5 | Quartet | 2H | -OCH₂CH₃ | Protons on the methylene group are deshielded by the adjacent oxygen atom and split into a quartet by the neighboring methyl group. |

| ~3.8-3.9 | Singlet | 3H | -COOCH₃ | Protons of the methyl ester are in a distinct chemical environment and appear as a sharp singlet. |

| ~1.3-1.5 | Triplet | 3H | -OCH₂CH₃ | Protons of the terminal methyl group are split into a triplet by the adjacent methylene group. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~166-168 | C=O (Ester) | Carbonyl carbons of esters typically appear in this downfield region.[2] |

| ~160-162 | C-6 | Attached to an oxygen atom of the ethoxy group, this carbon is significantly deshielded. |

| ~155-157 | C-4 | Attached to the nitrogen atom of the amino group. The strong electron-donating effect places it downfield.[3] |

| ~148-150 | C-2 | Attached to both the ring nitrogen and the ester group, leading to a downfield shift. |

| ~105-107 | C-5 | Shielded by the strong electron-donating amino and ethoxy groups. |

| ~95-97 | C-3 | Shielded by the electron-donating amino group. |

| ~61-63 | -OCH₂CH₃ | Methylene carbon attached to oxygen. |

| ~51-53 | -COOCH₃ | Methyl ester carbon.[2] |

| ~14-16 | -OCH₂CH₃ | Terminal methyl carbon of the ethoxy group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a standard pulse sequence (e.g., zgpg30) with a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Workflow for NMR Spectral Interpretation

Caption: Workflow for NMR data acquisition and structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

For unequivocal molecular formula confirmation, High-Resolution Mass Spectrometry (HRMS), typically using an Electrospray Ionization (ESI) source, is the method of choice. ESI is a soft ionization technique that usually results in the observation of the protonated molecule, [M+H]⁺.

-

Calculated Exact Mass for C₉H₁₂N₂O₃: 196.0848

-

Calculated m/z for [M+H]⁺ (C₉H₁₃N₂O₃⁺): 197.0921

An experimentally observed m/z value within a narrow tolerance (typically < 5 ppm) of the calculated value provides strong evidence for the elemental composition of the molecule.

Experimental Protocol for ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters:

-

Set the mass spectrometer to operate in positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

Acquire data in a high-resolution mode (e.g., on a TOF or Orbitrap analyzer) over a relevant m/z range (e.g., 100-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Compare the experimentally measured exact mass to the calculated exact mass for the proposed formula.

-

Calculate the mass error in parts-per-million (ppm) to confirm the elemental composition.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Predicted Key IR Absorptions

The IR spectrum of Methyl 4-amino-6-ethoxypicolinate will be characterized by absorptions corresponding to its key functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Primary amines typically show two distinct bands in this region.[4] |

| 3050-3000 | C-H Stretch (aromatic) | Pyridine Ring | Aromatic C-H stretches appear just above 3000 cm⁻¹. |

| 2980-2850 | C-H Stretch (aliphatic) | Ethoxy & Methyl Groups | Aliphatic C-H stretches appear just below 3000 cm⁻¹. |

| ~1720 | C=O Stretch | Ester | The ester carbonyl is a strong absorber and typically appears in this region. |

| ~1620-1580 | C=C & C=N Stretch | Pyridine Ring | Aromatic ring stretching vibrations. |

| ~1600 | N-H Bend (scissoring) | Primary Amine (-NH₂) | Bending vibration of the amino group. |

| ~1250 | C-O Stretch (asymmetric) | Ester & Ether | Strong C-O stretching bands are characteristic of esters and ethers. |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information for unequivocal structure determination. The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

Caption: Integrated workflow for spectroscopic structure elucidation.

By combining these techniques, a complete picture of the molecule emerges. HRMS confirms the elemental composition, IR identifies the key functional groups, and NMR elucidates the precise connectivity of the atoms, leading to an unambiguous structural assignment.

Conclusion

The structural characterization of Methyl 4-amino-6-ethoxypicolinate is a critical step in its application for research and development. This guide provides a detailed, predictive overview of its ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopic data, grounded in the analysis of analogous structures and fundamental principles. The provided experimental protocols offer a standardized approach for acquiring high-quality data. By integrating the results from these multi-faceted analytical techniques, researchers can confidently confirm the structure and purity of this compound, ensuring the reliability and reproducibility of their scientific findings.

References

- The Royal Society of Chemistry. Table of Contents.

- The Royal Society of Chemistry. Supplementary Material (ESI)

- ChemScene.

- National Institutes of Health.

- ChemicalBook. 4-Methylpyridine(108-89-4) 13C NMR spectrum.

- Impact Factor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.

- ChemicalBook. 4-Methylanisole(104-93-8) 1H NMR spectrum.

- ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)

- ChemicalBook.

- MDPI.

- ChemicalBook. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum.

- ChemicalBook. 4-Aminopyridine(504-24-5) 1H NMR spectrum.

- Arkivoc.

- ChemicalBook.

- BLD Pharm.

- ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine.

- ChemicalBook. 2-Amino-6-methylpyridine(1824-81-3)IR1.

- BLD Pharm.

- ChemScene.

- AChemBlock.

Sources

The Versatile Synthon: Methyl 4-amino-6-ethoxypicolinate in Modern Organic Synthesis

Introduction: Unveiling a Privileged Scaffold

Methyl 4-amino-6-ethoxypicolinate is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique arrangement of a nucleophilic amino group, an electron-donating ethoxy substituent, and a readily transformable methyl ester on a pyridine core makes it a privileged scaffold for the construction of complex molecules. This trifecta of functional groups allows for selective manipulation and diversification, rendering it an attractive starting material for researchers in agrochemical discovery and pharmaceutical development.

The strategic positioning of the amino and ethoxy groups influences the electronic properties of the pyridine ring, activating it for certain transformations while also directing regiochemical outcomes. The methyl ester at the 2-position provides a handle for a variety of chemical modifications, including hydrolysis, amidation, and reduction. This application note provides an in-depth technical guide on the synthesis and utility of Methyl 4-amino-6-ethoxypicolinate, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of Methyl 4-amino-6-ethoxypicolinate is crucial for its safe and effective use in the laboratory.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.21 g/mol |

| Appearance | Off-white to white crystalline solid |

| Solubility | Soluble in most organic solvents such as Dichloromethane, Ethyl Acetate, and Methanol. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |

Safety Precautions: Standard laboratory safety protocols should be followed when handling Methyl 4-amino-6-ethoxypicolinate. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of Methyl 4-amino-6-ethoxypicolinate: A Representative Protocol

While multiple synthetic routes to substituted 4-aminopicolinates exist, a common and reliable strategy involves a multi-step sequence starting from commercially available materials. The following protocol is a representative example adapted from the synthesis of analogous compounds.[1]

Caption: Synthetic workflow for Methyl 4-amino-6-ethoxypicolinate.

Step-by-Step Protocol:

-

Azide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-chloro-6-ethoxypicolinate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). To this solution, add sodium azide (1.5 eq). The reaction mixture is then heated to 100 °C and stirred for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality: The chloropyridine is a good substrate for nucleophilic aromatic substitution. Sodium azide serves as the nucleophile, displacing the chloride to form the corresponding aryl azide. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the reaction rate.

-

-

Work-up and Isolation of the Azide Intermediate: Upon completion, the reaction mixture is cooled to room temperature and the DMF is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude Methyl 4-azido-6-ethoxypicolinate. This intermediate can be purified by column chromatography on silica gel or used directly in the next step.

-

Reduction of the Azide: The crude Methyl 4-azido-6-ethoxypicolinate is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%) is carefully added. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature for 3-6 hours.

-

Causality: Catalytic hydrogenation is a mild and efficient method for the reduction of aryl azides to the corresponding primary amines. Palladium on carbon is a robust and highly effective catalyst for this transformation. Ethanol is a suitable solvent that readily dissolves the starting material and is compatible with the hydrogenation conditions.

-

-

Final Work-up and Purification: After the reaction is complete (as indicated by TLC or the cessation of hydrogen uptake), the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure Methyl 4-amino-6-ethoxypicolinate.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of Methyl 4-amino-6-ethoxypicolinate is realized in its application as a versatile coupling partner in palladium-catalyzed cross-coupling reactions. The presence of a halogen (typically introduced at the 6-position in a precursor) or the amino group itself allows for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. This enables the rapid construction of complex molecular architectures from simple, readily available starting materials.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and vinyl-aryl structures, which are prevalent in many biologically active molecules.[2] For Methyl 4-amino-6-ethoxypicolinate to be used in a Suzuki coupling, it must first be converted to a derivative with a suitable leaving group at the 6-position, typically a halide (e.g., -Br or -Cl). The synthesis of such precursors is often achieved from commercially available starting materials.

Caption: General workflow for the Suzuki-Miyaura coupling of a 6-halopicolinate derivative.

Detailed Protocol for Suzuki-Miyaura Coupling:

This protocol is a generalized procedure based on the coupling of similar 4-aminopicolinate derivatives.[2]

Materials:

-

Methyl 4-amino-6-bromopicolinate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add Methyl 4-amino-6-bromopicolinate, the arylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent mixture of 1,4-dioxane and water via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Causality: The palladium(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the picolinate. The base activates the boronic acid, facilitating transmetalation with the palladium complex. Reductive elimination then yields the desired biaryl product and regenerates the palladium(0) catalyst. The mixed solvent system of dioxane and water is often crucial for dissolving both the organic and inorganic reagents.

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Methyl 4-amino-6-arylpicolinate.

Typical Reaction Parameters:

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for cross-coupling of aryl halides. |

| Ligand | Triphenylphosphine (in Pd(PPh₃)₄) | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and influences reaction rate. |

| Temperature | 80-120 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[3] This reaction is particularly useful for introducing diverse amino functionalities onto the picolinate scaffold, a common strategy in the development of new pharmaceutical agents.

Sources

Application Notes and Protocols for Methyl 4-amino-6-ethoxypicolinate: A Guide for Novel Compound Exploration

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, synthesis, characterization, and potential applications of Methyl 4-amino-6-ethoxypicolinate. As a novel or sparsely documented chemical entity, this guide emphasizes foundational protocols derived from analogous pyridyl and picolinate compounds. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Scientific Context of Methyl 4-amino-6-ethoxypicolinate

Substituted picolinates are a class of heterocyclic compounds with significant precedence in agrochemicals and pharmaceuticals.[1] The introduction of an amino group at the C4 position and an ethoxy group at the C6 position of the methyl picolinate scaffold creates a unique electronic and steric profile. This substitution pattern may impart novel biological activities or serve as a versatile building block for more complex molecular architectures.[2] The 4-aminopyridine moiety is known to interact with various biological targets, and its reactivity is well-documented.[3] These application notes will provide a robust framework for the initial exploration of this promising compound.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Methyl 4-amino-6-ethoxypicolinate. These values are computationally derived and should be experimentally verified.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₁₂N₂O₃ | - |

| Molecular Weight | 196.21 g/mol | Adheres to Lipinski's Rule of Five, favoring oral bioavailability.[4] |

| logP | 1.2 - 1.8 | Indicates good membrane permeability.[5] |

| Topological Polar Surface Area (TPSA) | 78.5 Ų | Suggests good intestinal absorption and blood-brain barrier penetration.[4] |

| Hydrogen Bond Donors | 1 (amino group) | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 4 (2x ring N, 2x ester O) | Influences solubility and target interactions. |

| pKa (most basic) | 4.5 - 5.5 (pyridinium ion) | Affects ionization state at physiological pH, influencing solubility and target engagement. |

Synthesis and Purification Protocol

As Methyl 4-amino-6-ethoxypicolinate is not readily commercially available, a synthetic route is proposed based on established nucleophilic aromatic substitution reactions on chloropyridine scaffolds.[6]

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

The synthesis involves the reaction of a commercially available methyl 4-amino-6-chloropicolinate with sodium ethoxide.

Caption: Proposed synthesis of Methyl 4-amino-6-ethoxypicolinate.

Step-by-Step Synthesis Protocol

Materials:

-

Methyl 4-amino-6-chloropicolinate

-

Sodium metal

-

Anhydrous Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Continue adding sodium until the desired molar equivalent (typically 1.5-2.0 eq. relative to the starting picolinate) is reached and all the sodium has dissolved.

-

Reaction: To the freshly prepared sodium ethoxide solution, add methyl 4-amino-6-chloropicolinate (1.0 eq.).

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS.

-

Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water.

-

Extraction: Remove the ethanol under reduced pressure. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution. Extract the aqueous layer twice more with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm the structure and purity using NMR, MS, and HPLC as described in Section 3.

Analytical Characterization Protocols

Accurate characterization is crucial to confirm the identity and purity of the synthesized Methyl 4-amino-6-ethoxypicolinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[7]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are generally sufficient.[8]

-

Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, coupling constants, and integration values.

Expected ¹H NMR signals:

-

Aromatic protons on the pyridine ring.

-

A broad singlet for the amino (-NH₂) protons.

-

A quartet for the ethoxy (-OCH₂CH₃) methylene protons.

-

A triplet for the ethoxy (-OCH₂CH₃) methyl protons.

-

A singlet for the methyl ester (-COOCH₃) protons.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound.[9]

Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be the base peak.

-

Data Analysis: Compare the observed accurate mass with the calculated mass of the protonated molecule (C₉H₁₃N₂O₃⁺).

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the synthesized compound.[10]

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis.

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

-

Data Analysis: Integrate the peak corresponding to the product and calculate the purity as a percentage of the total peak area.

Safety, Handling, and Storage

Given the novelty of this compound, it should be handled with care, assuming it may be hazardous. The following precautions are based on related pyridine derivatives.[11]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[13] Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth and seek medical attention.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications and Experimental Workflow: A Case Study in Kinase Inhibition Screening

The structural motifs within Methyl 4-amino-6-ethoxypicolinate suggest its potential as a scaffold in medicinal chemistry, particularly for developing kinase inhibitors.[15] The aminopyridine core is a known hinge-binding motif in many kinase inhibitors.

Rationale for Kinase Inhibition Screening

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[16] A primary screen against a panel of kinases can quickly identify if this novel scaffold has potential as a starting point for a drug discovery program.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This protocol outlines a generic, luminescence-based in vitro kinase assay, which is a common method for high-throughput screening.[17]

Caption: Workflow for kinase inhibition screening.

Step-by-Step Protocol for Kinase Assay

Materials:

-

Purified, active kinase enzyme

-

Specific kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

Methyl 4-amino-6-ethoxypicolinate (dissolved in DMSO)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well microplates

-

Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme and Substrate Addition: Prepare a solution of the kinase and its substrate in the assay buffer. Add this mixture to the wells containing the compound.

-

Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the remaining ATP using the luminescent detection reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents with incubation periods.

-

Data Acquisition: Read the luminescence signal on a plate reader. The signal is inversely proportional to the kinase activity.

Data Analysis

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme))

-

IC₅₀ Determination: For compounds showing significant inhibition in the primary screen, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This document provides a foundational guide for the scientific exploration of Methyl 4-amino-6-ethoxypicolinate. By leveraging established protocols for similar chemical structures, researchers can confidently synthesize, characterize, and evaluate the potential of this novel compound. The provided workflows offer a clear path for initial studies, particularly in the context of drug discovery. As with any new chemical entity, careful experimental design and execution are paramount to generating reliable and meaningful data.

References

-

Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. (2024). PMC. [Link]

-

Ethyl 4-aminopicolinate. MySkinRecipes. [Link]

-

Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2022). PMC. [Link]

-

Aromatic amines are typically analyzed by liquid/liquid 2 or solid-phase 3 extraction followed by determination with high-performance liquid chromatography (HPLC) or gas chromatography (GC) determination after derivatization. ACS Publications. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. [Link]

-

A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. (2022). PMC. [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

-

Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. (2021). PMC. [Link]

-

How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. [Link]

-